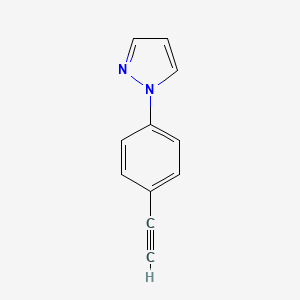

1-(4-ethynylphenyl)-1H-Pyrazole

Description

Significance of Pyrazole (B372694) Derivatives in Contemporary Chemical Research

Pyrazole, a five-membered heterocyclic ring with two adjacent nitrogen atoms, and its derivatives have been the subject of intensive research for over a century. researchgate.net These compounds are not only prevalent in a variety of natural products but have also become indispensable in the development of synthetic molecules with diverse applications. globalresearchonline.netmdpi.com The inherent chemical properties of the pyrazole ring, including its aromaticity and the presence of multiple reaction sites, allow for extensive structural modifications, leading to a wide array of derivatives with tailored properties. nih.govmdpi.com

In the realm of medicinal chemistry, pyrazole derivatives have demonstrated a remarkable range of pharmacological activities. researchgate.net They are integral components of numerous FDA-approved drugs and are investigated for their potential as antitumor, anti-inflammatory, antimicrobial, analgesic, and neuroprotective agents. globalresearchonline.netnih.gov The versatility of the pyrazole core allows it to interact with various biological targets, making it a valuable scaffold for the design of new therapeutic agents. researchgate.net Beyond pharmaceuticals, pyrazole derivatives are also utilized in agrochemicals and as fluorescent dyes, highlighting their broad utility in chemical research. globalresearchonline.net

Overview of Ethynyl-Functionalized Organic Compounds in Advanced Materials and Medicinal Chemistry

The incorporation of an ethynyl (B1212043) (acetylene) group into organic molecules has been a widely employed strategy in both medicinal chemistry and materials science. nih.gov The ethynyl group is a small, rigid, and linear functional group that can significantly influence the physicochemical properties of a molecule. nih.gov Its presence can impact a compound's conformation, lipophilicity, and metabolic stability.

In medicinal chemistry, the ethynyl group is recognized as a privileged structural feature for targeting a wide range of proteins. nih.gov It can act as a pharmacophore, engaging in specific interactions with biological targets, or as a reactive handle for covalent modification of enzymes. Furthermore, terminal alkynes are frequently used in "click chemistry," a powerful tool for bioconjugation and identifying molecular targets. nih.gov

In the field of advanced materials, ethynyl-functionalized compounds are crucial building blocks for the synthesis of polymers and other materials with unique electronic and optical properties. The rigidity and linearity of the ethynyl group can lead to the formation of highly ordered structures, which are desirable for applications in electronics, photonics, and nanotechnology.

Research Focus on 1-(4-ethynylphenyl)-1H-Pyrazole: A Unique Building Block

The compound this compound represents a confluence of the advantageous properties of both the pyrazole ring and the ethynylphenyl moiety. This unique combination makes it a highly versatile and valuable building block in organic synthesis. The pyrazole core provides a stable and modifiable scaffold with inherent biological relevance, while the terminal ethynyl group on the phenyl ring offers a reactive site for a variety of chemical transformations.

The presence of the ethynyl group allows for facile diversification of the molecule through reactions such as Sonogashira coupling, click chemistry, and polymerization. This enables the synthesis of a wide range of derivatives with tailored properties for specific applications. For instance, the ethynyl group can be used to link the pyrazole scaffold to other molecules of interest, creating hybrid compounds with enhanced or novel activities. In materials science, the ethynyl functionality can be exploited to create novel polymers and supramolecular assemblies. The rigid nature of the ethynylphenylpyrazole unit can impart desirable structural and electronic properties to these materials.

Structure

3D Structure

Propriétés

IUPAC Name |

1-(4-ethynylphenyl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2/c1-2-10-4-6-11(7-5-10)13-9-3-8-12-13/h1,3-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAYWAWNHJKVUOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=C(C=C1)N2C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Diffraction Based Structural Elucidation of 1 4 Ethynylphenyl 1h Pyrazole Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Structure

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, both proton (¹H) and carbon-13 (¹³C) NMR provide a detailed map of the molecular framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Data Analysis

Proton NMR (¹H NMR) spectroscopy of 1-(4-ethynylphenyl)-1H-pyrazole and its derivatives reveals characteristic signals that confirm the presence and connectivity of the pyrazole (B372694) and phenyl rings, as well as the terminal alkyne proton. The analysis of chemical shifts (δ), coupling constants (J), and signal multiplicities provides a wealth of structural information. nih.gov

For the parent compound, 1-phenyl-1H-pyrazole, the protons on the pyrazole ring typically appear as distinct multiplets in the aromatic region of the spectrum. The phenyl protons also resonate in this region, often showing characteristic coupling patterns. For instance, in 1-phenyl-3,5-dimethyl-1H-pyrazole, the methyl groups appear as sharp singlets, while the pyrazole proton and the phenyl protons exhibit distinct signals. rsc.org

In analogues such as 1-(4-bromophenyl)-3,5-diethyl-1H-pyrazole, the introduction of a substituent on the phenyl ring and alkyl groups on the pyrazole ring leads to predictable changes in the ¹H NMR spectrum. The signals for the diethyl groups appear in the aliphatic region, typically as a quartet and a triplet, while the phenyl protons show a pattern consistent with para-substitution. rsc.org

| Compound | ¹H NMR (CDCl₃, ppm) |

| 1-phenyl-3,5-dimethyl-1H-pyrazole | δ 7.46-7.33 (m, 4H), 7.29-7.19 (m, 1H), 5.90 (s, 1H), 2.25 (s, 6H) |

| 1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole | δ 7.27 (d, J = 9.06 Hz, 2H), 6.90 (d, J = 9.06 Hz, 2H), 5.90 (s, 1H), 3.8 (s, 3H), 2.26 (s, 3H), 2.23 (s, 3H) |

| 1-(4-bromophenyl)-3,5-diethyl-1H-pyrazole | δ 7.55 (d, J = 8.79 Hz, 2H), 7.29 (d, J = 8.05 Hz, 2H), 6.05 (s, 1H), 2.70-2.59 (m, 4H), 1.33-1.20 (m, 6H) |

| 3,5-diethyl-1-(4-methoxyphenyl)-1H-pyrazole | δ 7.26 (d, J = 9.06 Hz, 2H), 6.81 (d, J = 8.3 Hz, 2H), 5.92 (s, 1H), 3.84 (s, 3H), 2.69-2.52 (m, 4H), 1.30-1.15 (m, 6H) |

This table presents representative ¹H NMR data for various 1-phenyl-1H-pyrazole analogues.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Interpretation

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal, with its chemical shift being indicative of its electronic environment. nih.gov

For 1-phenyl-1H-pyrazole derivatives, the ¹³C NMR spectra show characteristic resonances for the pyrazole ring carbons, the phenyl ring carbons, and any substituent carbons. For example, in 1-phenyl-3,5-dimethyl-1H-pyrazole, the carbons of the pyrazole ring appear at approximately δ 148.1, 139.4, and 106.4 ppm, while the phenyl carbons and methyl carbons have their own characteristic shifts. rsc.org

| Compound | ¹³C NMR (CDCl₃, ppm) |

| 1-phenyl-3,5-dimethyl-1H-pyrazole | δ 148.1, 139.4, 138.4, 128.3, 126.4, 124.0, 106.4, 12.9, 11.8 |

| 1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole | δ 158.7, 148.0, 139.1, 132.7, 125.9, 113.7, 105.9, 55.1, 13.1, 11.7 |

| 1-(4-bromophenyl)-3,5-diethyl-1H-pyrazole | δ 151.8, 147.7, 140.1, 136.3, 124.4, 119.2, 107.0, 21.6, 20.4, 15.1, 14.2 |

| 3,5-diethyl-1-(4-methoxyphenyl)-1H-pyrazole | δ 158.8, 148.3, 139.4, 133.5, 126, 114, 108, 55, 22.3, 19.8, 13.7, 12.8 |

This table presents representative ¹³C NMR data for various 1-phenyl-1H-pyrazole analogues. rsc.org

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR)

Fourier Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of a molecule, providing valuable information about the functional groups present. For this compound and its analogues, the FT-IR spectrum displays characteristic absorption bands that confirm the key structural features.

A crucial vibration is the C≡C stretching of the ethynyl (B1212043) group, which typically appears as a sharp, weak to medium intensity band in the region of 2100-2260 cm⁻¹. The terminal ≡C-H stretch is also a key indicator, appearing as a sharp band around 3300 cm⁻¹.

The aromatic C-H stretching vibrations of the phenyl and pyrazole rings are observed above 3000 cm⁻¹, while the C=C and C=N stretching vibrations within the aromatic rings give rise to a series of bands in the 1400-1600 cm⁻¹ region. researchgate.net The C-N stretching vibration of the pyrazole ring is also an important diagnostic peak. researchgate.net For instance, in a study of a novel (E)-1-(1-Phenyl-1H-pyrazol-4-yl)-N-(1-(p-tolyl)-1H-pyrazol-5-yl)methanimine, characteristic IR bands for C=N, aromatic C=C, and N-H groups were identified, consistent with the compound's functional groups. nepjol.info

| Functional Group | Characteristic FT-IR Absorption (cm⁻¹) |

| ≡C-H stretch (alkyne) | ~3300 |

| C≡C stretch (alkyne) | 2100-2260 |

| Aromatic C-H stretch | >3000 |

| C=C and C=N stretch (aromatic rings) | 1400-1600 |

| C-N stretch (pyrazole ring) | ~1290 |

This table summarizes the expected characteristic FT-IR absorption bands for this compound. researchgate.net

Electronic Absorption Spectroscopy: UV-Visible Studies

UV-Visible spectroscopy provides insights into the electronic transitions within a molecule. The extended π-conjugated system of this compound, encompassing the phenyl ring, the ethynyl linker, and the pyrazole ring, is expected to give rise to distinct absorption bands in the UV-Vis spectrum.

The spectrum of the parent pyrazole shows an absorption maximum around 210 nm. nist.gov For 1-phenyl substituted pyrazoles, the conjugation between the two rings leads to a bathochromic (red) shift of the absorption maxima. For example, a novel pyrazole derivative, (E)-1-(1-Phenyl-1H-pyrazol-4-yl)-N-(1-(p-tolyl)-1H-pyrazol-5-yl)methanimine, exhibited absorption bands at 415 nm and 325 nm, indicating an extended conjugated system. nepjol.info The specific position and intensity of these bands are sensitive to the substitution pattern on both the phenyl and pyrazole rings.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental composition. For this compound, HRMS would provide a highly accurate mass measurement, confirming the molecular formula C₁₁H₈N₂.

The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. The fragmentation of pyrazole derivatives often involves the loss of stable molecules like N₂ or HCN. researchgate.net For this compound, characteristic fragments corresponding to the loss of the ethynyl group or cleavage of the pyrazole ring would be expected, further corroborating the proposed structure.

X-ray Crystallography for Solid-State Molecular Geometry and Conformation

While spectroscopic methods provide information about molecular connectivity and electronic structure, X-ray crystallography offers a definitive three-dimensional picture of the molecule in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and torsional angles, providing an unambiguous confirmation of the molecular geometry and conformation.

For this compound analogues, X-ray crystallography would reveal the relative orientation of the phenyl and pyrazole rings. Studies on related pyrazole derivatives have shown that the packing of molecules in the crystal lattice is often influenced by intermolecular interactions such as hydrogen bonding and π-π stacking. niscpr.res.in For instance, the crystal structure of 4-iodo-1H-pyrazole reveals a catemeric motif formed through N-H···N hydrogen bonds. mdpi.com Similar interactions would likely play a role in the solid-state structure of this compound and its derivatives, influencing their physical properties.

Theoretical and Computational Investigations of 1 4 Ethynylphenyl 1h Pyrazole Systems

Density Functional Theory (DFT) Calculations for Electronic and Molecular Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to study the properties of molecules like 1-(4-ethynylphenyl)-1H-pyrazole.

Geometry optimization is a fundamental computational step to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that define its shape.

In related studies of 1-phenyl-1H-pyrazole derivatives, DFT calculations have shown that the pyrazole (B372694) and phenyl rings are not coplanar. The dihedral angle between the two rings is a critical parameter that influences the extent of π-conjugation between the aromatic systems. For instance, in ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, the molecule is found to have a non-planar geometry. It is expected that this compound would also adopt a non-planar conformation to minimize steric hindrance. The ethynyl (B1212043) group, being linear, would extend from the para position of the phenyl ring.

Table 1: Predicted Geometrical Parameters for a Phenyl-Pyrazole System Note: This data is representative of a generalized 1-phenyl-1H-pyrazole system and is used to infer the likely geometry of this compound.

| Parameter | Predicted Value |

| Phenyl C-C bond length | ~1.39 Å |

| Pyrazole C-N bond length | ~1.34 Å |

| Pyrazole N-N bond length | ~1.36 Å |

| Phenyl-N bond length | ~1.43 Å |

| Dihedral Angle (Phenyl-Pyrazole) | ~20-40° |

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity.

For phenyl-pyrazole systems, the HOMO is typically localized on the phenyl ring and the pyrazole nitrogen atoms, while the LUMO is distributed over the pyrazole ring and the substituent on the phenyl ring. In this compound, the electron-withdrawing nature of the ethynyl group is expected to lower the energy of the LUMO, potentially reducing the HOMO-LUMO gap compared to unsubstituted 1-phenyl-1H-pyrazole. This would imply increased reactivity. Computational studies on similar pyrazole derivatives have shown that the HOMO-LUMO gap can be tuned by varying the substituents on the phenyl ring.

Table 2: Representative FMO Data for Substituted Phenyl-Pyrazole Derivatives Note: This data is illustrative and based on studies of various substituted phenyl-pyrazoles to predict the electronic properties of this compound.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| 1-phenyl-1H-pyrazole (analog) | -6.2 | -0.8 | 5.4 |

| 1-(4-nitrophenyl)-1H-pyrazole (analog) | -6.8 | -2.5 | 4.3 |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule. It examines charge transfer, hyperconjugative interactions, and the delocalization of electron density. In the context of this compound, NBO analysis would reveal the nature of the bonds between the phenyl and pyrazole rings and the influence of the ethynyl substituent on the electronic distribution.

NBO calculations on related pyrazole derivatives have highlighted significant intramolecular charge transfer from the phenyl ring to the pyrazole moiety. The analysis of the second-order perturbation energies in NBO theory can quantify the strength of these interactions. For this compound, a notable interaction would be expected between the π-orbitals of the phenyl ring and the lone pair orbitals of the pyrazole nitrogen atoms.

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MESP map displays regions of negative potential (red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack.

For this compound, the MESP surface would likely show negative potential around the nitrogen atoms of the pyrazole ring, indicating their nucleophilic character. The hydrogen atoms of the phenyl and pyrazole rings would exhibit positive potential. The ethynyl group, with its high electron density in the triple bond, would also present a region of negative potential.

Molecular Electron Density Theory (MEDT) for Reaction Mechanism Studies

While specific MEDT studies on this compound are not widely reported, this theory is instrumental in understanding reaction mechanisms by analyzing the changes in electron density along a reaction pathway. For pyrazole derivatives, MEDT can be applied to study their participation in cycloaddition reactions, electrophilic substitutions, and other chemical transformations. The ethynyl group in this compound makes it a candidate for reactions such as click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), and MEDT could elucidate the electronic details of such processes.

Prediction of Spectroscopic Parameters (IR, UV-Vis, NMR) through Computational Methods

Computational methods, particularly DFT, are frequently used to predict spectroscopic parameters, which can then be compared with experimental data to confirm the structure of a synthesized compound.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated by computing the vibrational frequencies of the molecule. For this compound, characteristic vibrational modes would include the C≡C stretch of the ethynyl group (typically around 2100-2260 cm⁻¹), C-H stretches of the aromatic rings, and various ring vibrations of the pyrazole and phenyl moieties.

UV-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) is employed to predict the electronic transitions and thus the UV-Vis absorption spectra. The predicted absorption maxima (λ_max) correspond to electronic excitations, often from the HOMO to the LUMO or other low-lying unoccupied orbitals. For this compound, the π-conjugation, although potentially limited by the non-planar conformation, would give rise to absorptions in the UV region.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a common approach to calculate NMR chemical shifts (δ). The predicted ¹H and ¹³C NMR spectra for this compound would show distinct signals for the protons and carbons of the phenyl, pyrazole, and ethynyl groups, providing a detailed map of the molecular structure.

Table 3: Predicted Spectroscopic Data for this compound based on Analogous Compounds Note: These are expected ranges and values based on the computational analysis of similar structures.

| Spectroscopic Technique | Predicted Feature |

| IR | C≡C stretch: ~2150 cm⁻¹ |

| UV-Vis (λ_max) | ~250-300 nm |

| ¹H NMR (δ) | Phenyl protons: 7.5-8.0 ppm; Pyrazole protons: 7.0-8.5 ppm; Ethynyl proton: ~3.0 ppm |

| ¹³C NMR (δ) | Phenyl carbons: 120-140 ppm; Pyrazole carbons: 110-145 ppm; Ethynyl carbons: ~80-90 ppm |

Exploration of Non-Linear Optical (NLO) Properties

The field of non-linear optics (NLO) focuses on the interaction of high-intensity light with materials, leading to a range of applications in photonics and optoelectronics, including optical data storage and laser beam control. anu.edu.au Pyrazole derivatives have emerged as a promising class of compounds for NLO applications due to their versatile electronic properties and structural flexibility. nih.gov Theoretical and computational methods, particularly Density Functional Theory (DFT), are crucial tools for predicting and understanding the NLO response of these molecules. nih.goveurasianjournals.com

Computational studies have been employed to investigate the NLO properties of various pyrazole-containing systems. These studies typically calculate the first-order hyperpolarizability (β), a key parameter that quantifies the second-order NLO response of a molecule. A higher β value indicates a stronger NLO response. For instance, a series of [5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives were studied using DFT at the B3LYP/6-31G** level of theory. The calculated first hyperpolarizability (β) values for these compounds ranged from 5.21 to 7.26 × 10⁻³⁰ esu, which is significantly larger than that of urea, a standard reference material for NLO properties. nih.gov This suggests that pyrazole-based chromophores can be engineered to exhibit substantial NLO activity. nih.gov

The NLO response in these molecules often arises from intramolecular charge transfer (ICT) between an electron-donating group (donor) and an electron-accepting group (acceptor) connected by a π-conjugated system. In the case of this compound, the ethynylphenyl group can act as part of the π-bridge, facilitating charge transfer. The pyrazole ring itself can be functionalized with donor or acceptor groups to enhance the ICT and, consequently, the NLO properties. Studies on other pyrazole derivatives have confirmed that the strategic placement of substituents is critical for maximizing the NLO response. nih.gov For example, compounds such as 1-N-phenyl-3(3,4-dichlorophenyl)-5-phenyl-2-pyrazoline and 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine have been identified through experimental and DFT methods as having promising NLO properties. nih.gov

Furthermore, investigations into N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates have demonstrated their potential as good candidates for NLO applications. nih.gov The combination of the pyrazole core with extended π-systems, like the ethynylphenyl group, and the incorporation of suitable donor-acceptor moieties are key strategies for designing novel pyrazole-based materials with significant NLO responses. Although direct computational data for this compound is not extensively documented in these specific studies, the findings for structurally related systems strongly indicate its potential as a valuable scaffold for NLO materials.

Table 1: Calculated First Hyperpolarizability (β) of Selected Pyrazoline Derivatives This table presents data for related pyrazoline structures to illustrate the NLO potential of the pyrazole core.

| Compound | First Hyperpolarizability (β) (× 10⁻³⁰ esu) |

|---|---|

| M1: (4-Fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone | 7.26 |

| M2: (4-Chlorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone | 6.88 |

| M3: (4-Bromophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone | 6.64 |

| M4: (4-Iodophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone | 6.27 |

| M5: (4-Methylphenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone | 5.21 |

| M6: (4-Methoxyphenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone | 5.95 |

| Urea (Reference) | 0.37 |

Data sourced from a computational study on pyrazoline derivatives. nih.gov

Theoretical Studies on Tautomerism and Aromaticity of Pyrazole Scaffolds

The chemical behavior and stability of pyrazole derivatives are fundamentally governed by two key features: tautomerism and aromaticity. nih.gov Computational chemistry provides indispensable insights into these properties, explaining the influence of substituents and the molecular environment. eurasianjournals.com

Tautomerism in Pyrazoles

For N-unsubstituted pyrazoles, prototropic tautomerism is a critical characteristic. This phenomenon involves the migration of a proton between the two nitrogen atoms of the pyrazole ring, leading to two distinct tautomeric forms. nih.govbeilstein-journals.org In the parent pyrazole, these two forms are identical, and the interconversion is rapid. nih.gov However, when the pyrazole ring is substituted at positions 3 or 5, two different tautomers can exist, and their relative stability becomes a key question.

Theoretical calculations, often using DFT methods like B3LYP with basis sets such as 6-311++G(d,p), have been instrumental in elucidating the factors that control tautomeric equilibrium. nih.govresearchgate.net A significant finding is that the electronic nature of the substituents plays a decisive role. researchgate.net

Electron-donating groups (EDGs), such as -OH and -NH₂, tend to show a preference for the C3 position. Studies on 3(5)-aminopyrazoles, for example, have indicated that the 3-amino tautomer is generally more stable than the 5-amino tautomer. researchgate.net

Electron-withdrawing groups (EWGs), like -COOH and -CFO, conversely favor the N1-H tautomer where the substituent is at the C5 position. researchgate.net

These preferences can be rationalized by the electronic stabilization afforded to the pyrazole ring system. Solvation effects also play a crucial role, with computational models showing that polar solvents can alter the energetic barriers between tautomers, often by stabilizing the more polar tautomer. nih.gov Water molecules, for instance, can facilitate proton transfer through hydrogen bonding, lowering the energy barrier for interconversion. nih.gov

Aromaticity of the Pyrazole Ring

The pyrazole ring is an aromatic heterocycle, containing six π-electrons that satisfy Hückel's rule (4n+2). beilstein-journals.org This aromaticity is the source of its considerable thermodynamic stability. nih.govbeilstein-journals.org Computational methods are used to quantify the degree of aromaticity through various indices, such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA). Negative NICS values inside the ring are indicative of a diatropic ring current, a hallmark of aromaticity. nih.gov

The parent 1H-pyrazole molecule is distinctly aromatic. beilstein-journals.org However, the degree of aromaticity can be modulated by substitution or fusion to other ring systems. For example, the fusion of a pyrazole ring to a three-dimensional carborane cage has been shown through computational analysis to disrupt the pyrazole's aromaticity, with bond length analysis suggesting the fused ring is better described as a non-aromatic pyrazoline. beilstein-journals.org

Table 2: Summary of Substituent Effects on Pyrazole Tautomerism

| Substituent Type | Preferred Position | Favored Tautomer | Reference |

|---|---|---|---|

| Strong Electron-Donating (e.g., -OH) | C3 | N2-H tautomer is stabilized | researchgate.net |

| Strong Electron-Withdrawing (e.g., -COOH) | C5 | N1-H tautomer is favored | researchgate.net |

| Amino Group (-NH₂) | C3 | 3-amino tautomer more stable | researchgate.net |

This table summarizes general findings from theoretical studies on substituted pyrazoles. researchgate.net

Applications of 1 4 Ethynylphenyl 1h Pyrazole in Materials Science

Development of Fluorescent and Luminescent Organic Materials

The inherent photophysical properties of the pyrazole (B372694) ring, coupled with the extended π-conjugation offered by the ethynylphenyl group, make 1-(4-ethynylphenyl)-1H-pyrazole a promising scaffold for the creation of novel fluorescent and luminescent materials. While specific studies on the standalone luminescence of this compound are not extensively documented, research on related pyrazole derivatives provides a strong indication of its potential.

For instance, the incorporation of pyrazole moieties into larger chromophoric systems is a well-established strategy for tuning emission wavelengths and enhancing quantum yields. The ethynyl (B1212043) group on the phenyl ring of this compound serves as a versatile handle for "click" chemistry and Sonogashira coupling reactions. This allows for the straightforward attachment of various fluorescent units, such as dansyl chloride, to create highly emissive molecules. nih.gov The resulting derivatives often exhibit strong fluorescence, with emission colors that can be modulated by the choice of the attached fluorophore. nih.gov

Furthermore, the general class of pyrazole derivatives has been investigated for its fluorescent properties. Many pyrazoles are known to be luminescent and act as fluorescent agents. nih.gov The synthesis of pyrazole derivatives for use in organic light-emitting devices (OLEDs) has been reported, with some compounds showing blue fluorescence. epa.gov The combination of a pyrazole ring with other aromatic hydrocarbons can lead to molecules with high glass transition temperatures and significant Stokes' shifts, which are desirable properties for luminescent materials. epa.gov

Table 1: Examples of Fluorescent Pyrazole Derivatives and their Properties

| Pyrazole Derivative Type | Synthetic Strategy | Potential Application | Reference |

| Dansyl-labeled pyrazole | Reaction with dansyl chloride | Biological imaging | nih.gov |

| Pyrazole-aromatic hydrocarbon conjugates | Combination via methylene (B1212753) bridge | Organic light-emitting devices (OLEDs) | epa.gov |

This table is illustrative and based on the potential of this compound as inferred from related compounds.

Integration into Optoelectronic and Molecular Organic Devices

The electronic characteristics of this compound, particularly the presence of the electron-rich pyrazole ring and the rigid, conjugated ethynylphenyl unit, position it as a valuable component for optoelectronic and molecular organic devices. The ethynyl group provides a defined directional axis for molecular orientation and facilitates strong electronic coupling, which is crucial for charge transport.

Research into pyrazolyl-substituted polyconjugated molecules has highlighted their potential in optoelectronics. researchgate.net The ability to modify the pyrazole ring and the phenyl group allows for the fine-tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, a critical aspect in the design of materials for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The introduction of electron-withdrawing or electron-donating groups can significantly influence the ionization potential and photoluminescence properties of these materials. researchgate.net

While direct studies on this compound in devices are limited, the broader class of aryleneethynylpyrazine derivatives has been synthesized and investigated for their optoelectronic properties. researchgate.net These studies demonstrate that the incorporation of such building blocks can enhance the electron-transporting properties of materials used in single-layer OLEDs. researchgate.net The rigid and linear nature of the ethynylphenyl group can also contribute to ordered molecular packing in thin films, which is beneficial for charge mobility.

Role as Versatile Scaffolds for Polymer Chemistry and Copolymer Production

The terminal alkyne functionality of this compound makes it an excellent monomer for various polymerization reactions, opening avenues for the creation of novel polymers and copolymers with tailored properties. The pyrazole ring, embedded within the polymer backbone or as a pendant group, can impart desirable characteristics such as thermal stability, specific solubility, and the ability to coordinate with metal ions.

One of the key polymerization techniques applicable to this monomer is free radical polymerization, particularly if the ethynyl group is further functionalized to a styryl moiety. For example, the synthesis of tetraaryl pyrazole polymers has been achieved through the free radical polymerization of styryl-substituted pyrazole monomers. rsc.org These polymers have demonstrated high thermal stability and good solubility in organic solvents. rsc.org Furthermore, such polymers can exhibit aggregation-induced emission enhancement (AIEE), a phenomenon where the material is non-emissive in solution but becomes highly fluorescent in the aggregated state. rsc.org This property is highly sought after for applications in sensors and bio-imaging.

The ethynyl group also allows for the participation of this compound in polycondensation and polyaddition reactions. Its bifunctional nature (one reactive site at the alkyne and another potential coordination site at the pyrazole nitrogen) makes it a candidate for the synthesis of cross-linked polymers and coordination polymers. The general utility of pyrazole derivatives in polymer manufacturing is recognized, highlighting their potential to create materials with diverse applications. nih.gov

Use as Ligands in Coordination Chemistry and Metal-Organic Frameworks (MOFs)

The nitrogen atoms of the pyrazole ring in this compound possess lone pairs of electrons, making them excellent coordinating sites for metal ions. This property, combined with the rigid and extended structure provided by the ethynylphenyl group, renders this molecule a highly attractive ligand for the construction of coordination complexes and metal-organic frameworks (MOFs).

Pyrazole-based ligands are extensively used in coordination chemistry to create a wide variety of complexes with different metal ions, resulting in diverse coordination geometries and nuclearities. researchgate.net The ability to tailor the organic ligand is a cornerstone of MOF design, allowing for the creation of materials with specific pore sizes, shapes, and functionalities for applications in gas storage, separation, and catalysis. digitellinc.comresearchgate.net The ethynyl group can either be retained as a reactive site within the MOF for post-synthetic modification or participate in the framework construction itself.

While specific MOFs constructed from this compound are not yet widely reported, the synthesis of MOFs from pyrazole-based linkers is an active area of research. digitellinc.comresearchgate.netnih.govrsc.org For instance, pyrazole-based organoarsine ligands have been used to synthesize MOFs with unusual pore structures. digitellinc.com Similarly, pyrazolate-based MOFs have been developed for applications such as the capture of formaldehyde. researchgate.netnih.gov The rigid nature of the ethynylphenyl linker in this compound could lead to the formation of robust and porous frameworks.

Table 2: Potential MOF Applications Based on Pyrazole Ligands

| MOF Property | Potential Application | Reference |

| Porosity and High Surface Area | Gas storage and separation | digitellinc.comresearchgate.net |

| Functionalized Pores | Catalysis, Sensing | digitellinc.com |

| Reversible Chemisorption | Pollutant capture | researchgate.netnih.gov |

This table illustrates potential applications for MOFs derived from this compound based on existing research on similar pyrazole-based MOFs.

Applications in Dye Chemistry and Related Pigments

The chromophoric system formed by the pyrazole ring and the phenyl group, which can be extended through the reactive ethynyl group, makes this compound a valuable precursor in the synthesis of dyes and pigments. Azo dyes, characterized by the -N=N- linkage, are a major class of synthetic colorants, and pyrazole derivatives are frequently used as coupling components in their synthesis.

The general methodology involves the diazotization of an aromatic amine and its subsequent coupling with a pyrazole derivative. researchgate.net While direct examples of azo dyes from this compound are not prominent in the literature, the established reactivity of pyrazoles in such coupling reactions indicates a clear potential. The ethynyl group could be used to further modify the resulting dye, for example, by attaching it to a polymer or a surface.

The synthesis of various heterocyclic dyes derived from pyrazole derivatives has been reported, yielding a range of colors and fastness properties when applied to different fibers. researchgate.netarabjchem.org These studies demonstrate the versatility of the pyrazole scaffold in creating a diverse palette of colorants. The specific electronic properties of the ethynylphenyl group would likely influence the color and photostability of any derived azo dyes.

Biological Activity Research and Pharmacological Potential of Pyrazole Derivatives Excluding Clinical Data

Antimicrobial Activity Investigations

The rise of drug-resistant pathogens presents a formidable challenge to global health. Pyrazole (B372694) derivatives have emerged as a promising class of compounds in the quest for new antimicrobial agents. nih.govtandfonline.comnih.govresearchgate.netijrar.orgbenthamscience.com Their metabolic stability and diverse mechanisms of action make them attractive candidates for tackling resistant bacteria and fungi. nih.govtandfonline.com

Pyrazole derivatives have demonstrated significant potential as antibacterial agents, with a notable mechanism of action being the inhibition of DNA gyrase and topoisomerase IV. acs.orgacs.org These enzymes are crucial for bacterial DNA replication, and their inhibition leads to bacterial cell death. acs.org

Several studies have highlighted the efficacy of pyrazole derivatives against a range of bacteria, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). nih.gov For instance, a series of N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide analogs were synthesized and evaluated as potential DNA gyrase inhibitors. nih.gov One compound from this series, 3k , exhibited potent inhibitory activity against S. aureus DNA gyrase and B. subtilis DNA gyrase with IC₅₀ values of 0.15 µg/mL and 0.25 µg/mL, respectively. nih.gov This compound also demonstrated promising antibacterial activity against B. subtilis with a Minimum Inhibitory Concentration (MIC) of 0.78 µg/mL, which was better than the commercial antibiotic penicillin. nih.gov

Another study focused on 4,5-dihydropyrazole derivatives containing a dinitrobenzotrifluoride moiety. rsc.org Compound 4d from this series showed the most potent activity against Gram-positive bacteria with a MIC value of 0.39 μg/mL and was a potent inhibitor of both B. subtilis DNA gyrase and S. aureus DNA gyrase with an IC₅₀ of 0.125 μg/mL. rsc.org Furthermore, some pyrazole-thiazole hybrids have shown potent activity against MRSA, with proposed mechanisms involving the inhibition of topoisomerase II and IV. nih.gov

The versatility of the pyrazole scaffold allows for the development of compounds effective against both Gram-positive and Gram-negative bacteria. nih.gov For example, imidazo-pyridine substituted pyrazole derivatives have been reported as potent broad-spectrum antibacterial agents, showing better in vitro activity than ciprofloxacin (B1669076) against several Gram-negative strains. nih.gov

Table 1: Antibacterial Activity of Selected Pyrazole Derivatives

| Compound | Target Organism | Mechanism of Action | Activity (MIC/IC₅₀) | Reference |

|---|---|---|---|---|

| 3k | S. aureus, B. subtilis | DNA Gyrase Inhibition | IC₅₀: 0.15 µg/mL (S. aureus), 0.25 µg/mL (B. subtilis); MIC: 0.78 µg/mL (B. subtilis) | nih.gov |

| 4d | Gram-positive bacteria | DNA Gyrase Inhibition | MIC: 0.39 µg/mL; IC₅₀: 0.125 µg/mL | rsc.org |

| 31 | B. subtilis | Not specified | MIC: 4 µg/mL | nih.gov |

| 32 | S. epidermidis, E. cloacae | Not specified | MIC: 0.97 µg/mL, 0.48 µg/mL | nih.gov |

| 37 | Drug-resistant E. coli | DNA Gyrase Inhibition | IC₅₀: as low as 1.0 µM | nih.gov |

Pyrazole derivatives have also demonstrated significant promise as antifungal agents, with research exploring their efficacy against a variety of pathogenic fungi. nih.govnih.govbohrium.comacs.orguctm.edutandfonline.com The development of new antifungal drugs is crucial due to the rise of fungal infections and the emergence of resistance to existing treatments. nih.gov

One area of focus has been the synthesis of pyrazole carboxamide derivatives. nih.govacs.org In one study, a series of novel pyrazole carboxamides and isoxazolol pyrazole carboxylates were synthesized and evaluated for their in vitro antifungal activity against several phytopathogenic fungi. nih.gov Among these, the isoxazolol pyrazole carboxylate 7ai displayed strong activity against Rhizoctonia solani, with an EC₅₀ value of 0.37 μg/mL, which was more potent than the commercial fungicide carbendazol. nih.gov

Another approach involves the design of pyrazole derivatives as potential succinate (B1194679) dehydrogenase inhibitors (SDHIs), a validated target for fungicides. acs.org A series of novel pyrazole-4-carboxamide derivatives containing an ether group were designed based on the structure of the commercial SDHI fungicide flubeneteram. acs.org Several of these compounds exhibited excellent in vitro antifungal activity against R. solani, and some also showed remarkable activity against other fungi like Sclerotinia sclerotiorum and Botrytis cinerea. acs.org

Furthermore, pyrazole derivatives incorporating other heterocyclic rings, such as tetrazole or 1,3,4-oxadiazole, have shown potent antifungal activity against Candida albicans at low MIC values. tandfonline.com For instance, certain pyrazole derivatives possessing a tetrazole ring exhibited MIC values ranging from 0.80–12.50 µg/mL against C. albicans, which is lower than the standard drug fluconazole. tandfonline.com

Table 2: Antifungal Activity of Selected Pyrazole Derivatives

| Compound | Target Organism | Proposed Mechanism | Activity (EC₅₀/MIC) | Reference |

|---|---|---|---|---|

| 7ai | R. solani | Not specified | EC₅₀: 0.37 µg/mL | nih.gov |

| 7d, 12b | R. solani | SDH Inhibition | High in vitro activity | acs.org |

| 3a, 8a, 8b, 9b | C. albicans | Not specified | MIC: 0.80–12.50 µg/mL | tandfonline.com |

| I8 | P. infestans | Cell wall synthesis inhibition | Significant in vitro and in vivo activity | bohrium.com |

The pyrazole scaffold has been identified as a valuable pharmacophore in the development of antiviral agents, showing activity against a range of viruses. nih.govrsc.orgnih.govacs.orgresearchgate.neteurekaselect.comresearchgate.net Research has explored the potential of pyrazole derivatives to inhibit various stages of the viral life cycle. rsc.orgresearchgate.net

Studies have demonstrated the efficacy of pyrazole derivatives against coronaviruses, including SARS-CoV-2 and MERS-CoV. rsc.org A series of hydroxyquinoline-pyrazole derivatives were investigated for their antiviral activity, with results indicating significant direct antiviral effects. rsc.org These compounds demonstrated the ability to inhibit viral adsorption, exert a virucidal effect, and inhibit viral replication. rsc.org

Other research has focused on the synthesis of pyrazole derivatives containing an oxime esters group, which have shown anti-TMV (Tobacco Mosaic Virus) bioactivity. nih.gov One compound, 4l , demonstrated a significant enhancement of disease resistance in tobacco leaves. nih.gov

Furthermore, pyrazole derivatives have been investigated for their activity against Newcastle disease virus (NDV). nih.gov A series of 4-substituted pyrazole derivatives were synthesized, with hydrazone 6 and thiazolidinedione derivative 9 providing complete protection against NDV. nih.gov The pyrazolopyrimidine derivative 7 also showed high protection (95%). nih.gov

Table 3: Antiviral Activity of Selected Pyrazole Derivatives

| Compound/Derivative Class | Target Virus | Proposed Mechanism | Activity | Reference |

|---|---|---|---|---|

| Hydroxyquinoline-pyrazole derivatives | SARS-CoV-2, MERS-CoV, HCoV-229E | Direct antiviral (adsorption, virucidal, replication inhibition) | Significant in vitro activity | rsc.org |

| 4l | Tobacco Mosaic Virus (TMV) | Not specified | Significant enhancement of disease resistance | nih.gov |

| Hydrazone 6 | Newcastle Disease Virus (NDV) | Not specified | 100% protection | nih.gov |

| Thiazolidinedione derivative 9 | Newcastle Disease Virus (NDV) | Not specified | 100% protection | nih.gov |

| Pyrazolopyrimidine derivative 7 | Newcastle Disease Virus (NDV) | Not specified | 95% protection | nih.gov |

| Compound 11 | Chikungunya Virus (ChikV) | nsP2 protease inhibition | IC₅₀: 5µg/ml (14.15 µM) | eurekaselect.com |

Anti-Inflammatory and Analgesic Activity Studies

Pyrazole derivatives have a long-standing history in the development of anti-inflammatory and analgesic drugs, with celecoxib (B62257) being a well-known example of a pyrazole-based COX-2 inhibitor. mdpi.comnih.gov Research continues to explore novel pyrazole compounds with improved efficacy and safety profiles. mdpi.comnih.govtandfonline.com

Many pyrazole derivatives exert their anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which are key in the prostaglandin (B15479496) synthesis pathway. nih.gov A study on new pyrazole derivatives (2-5 ) revealed potent COX-1 and COX-2 inhibitory activity at the nanomolar level, with most compounds showing selectivity for COX-2. nih.gov For instance, compounds 2a , 3b , 4a , 5b , and 5e exhibited IC₅₀ values towards COX-2 of 19.87, 39.43, 61.24, 38.73, and 39.14 nM, respectively. nih.gov

In addition to COX inhibition, some pyrazoline derivatives have shown potent anti-inflammatory activity in carrageenan-induced paw edema models. mdpi.com Pyrazolines 2d and 2e demonstrated higher anti-inflammatory activity than the standard drug indomethacin. mdpi.com Compound 2e also exhibited significant analgesic effects. mdpi.com

Furthermore, some pyrazole derivatives have shown the ability to reduce the production of nitric oxide (NO), another important mediator of inflammation. tandfonline.com For example, compounds 7a , 8a , and 9b reduced NO production by approximately 78.5%, 87.3%, and 84.5%, respectively, at a concentration of 5 μg/mL. tandfonline.com

Table 4: Anti-Inflammatory and Analgesic Activity of Selected Pyrazole Derivatives

| Compound | Activity | Mechanism of Action | Potency | Reference |

|---|---|---|---|---|

| 2a, 3b, 4a, 5b, 5e | Anti-inflammatory | COX-2 Inhibition | IC₅₀: 19.87-61.24 nM | nih.gov |

| 2d, 2e | Anti-inflammatory, Analgesic | Not specified | Higher activity than indomethacin | mdpi.com |

| 4 | Anti-inflammatory | Not specified | Better activity than diclofenac (B195802) sodium | nih.gov |

| 7a, 8a, 9b | Anti-inflammatory | Nitric Oxide reduction | 78.5-87.3% reduction at 5 µg/mL | tandfonline.com |

Anticancer and Antitumor Research

The pyrazole scaffold is a key component in a number of approved anticancer drugs and is a focal point of ongoing research to develop novel and more effective antitumor agents. nih.govnih.govnih.govijnrd.orgtandfonline.commdpi.comirjmets.combenthamscience.comrsc.orgresearchgate.netnih.govacs.orgresearchgate.net Pyrazole derivatives have been shown to exert their anticancer effects through various mechanisms, including the inhibition of protein kinases, which are critical for cancer cell growth and survival. nih.govmdpi.com

Numerous studies have demonstrated the cytotoxic activity of pyrazole derivatives against a wide range of human cancer cell lines. nih.govnih.govirjmets.com For example, a series of novel indole (B1671886) derivatives linked to a pyrazole moiety showed potent cytotoxicity against HCT116, MCF7, HepG2, and A549 cancer cell lines, with some derivatives exhibiting greater potency than the standard drug doxorubicin. nih.gov These compounds also showed significant inhibitory activity against cyclin-dependent kinase 2 (CDK2). nih.gov

Other research has focused on pyrazole derivatives as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a key target in angiogenesis. nih.gov Pyrazolone-pyrazole derivatives have been shown to reduce VEGFR-2 levels, with one compound demonstrating 78% inhibition of VEGFR-2. nih.gov

Furthermore, pyrazole derivatives have been designed as inhibitors of other important cancer-related targets such as PI3 kinase and Aurora kinases. nih.govmdpi.com One pyrazole carbaldehyde derivative was identified as a potent PI3 kinase inhibitor, exhibiting excellent cytotoxicity against MCF7 breast cancer cells with an IC₅₀ of 0.25 μM. nih.gov

Table 5: Anticancer and Antitumor Activity of Selected Pyrazole Derivatives

| Compound/Derivative Class | Target/Cell Line | Mechanism of Action | Activity (IC₅₀) | Reference |

|---|---|---|---|---|

| Indole-pyrazole derivatives 33, 34 | HCT116, MCF7, HepG2, A549 | CDK2 Inhibition | IC₅₀ < 23.7 µM | nih.gov |

| Pyrazolone-pyrazole derivative 27 | MCF7 | VEGFR-2 Inhibition | IC₅₀ = 16.50 µM | nih.gov |

| Pyrazole carbaldehyde derivative 43 | MCF7 | PI3 Kinase Inhibition | IC₅₀ = 0.25 μM | nih.gov |

| N-(1H-pyrazol-3-yl)-N′-(4-methylbenzoyl)-thiourea (4b) | Wheat seeds (phytotoxicity) | Not specified | High cytotoxic effect | mdpi.com |

| Aryldiazo pyrazole 1 | HCT-116 | Xanthine Oxidase Inhibition | IC₅₀ = 4.2 µM | nih.gov |

Enzyme Inhibition Studies (e.g., Arylamine N-Acetyltransferase)

Beyond their roles in antibacterial and anticancer research, pyrazole derivatives have been investigated as inhibitors of various other enzymes with therapeutic relevance. One such enzyme is arylamine N-acetyltransferase (NAT), which is involved in the metabolism of various drugs and carcinogens.

While the provided search results primarily focus on DNA gyrase, COX enzymes, and protein kinases as targets for pyrazole derivatives, the broader literature suggests that the pyrazole scaffold is a versatile template for designing inhibitors of a wide range of enzymes. The ability of the pyrazole ring to engage in various non-covalent interactions allows for its adaptation to different enzyme active sites. Further research into the enzyme inhibitory potential of pyrazole derivatives could uncover new therapeutic applications for this important class of heterocyclic compounds.

Other Pharmacological Investigations

The versatility of the pyrazole scaffold is evident in the diverse pharmacological effects exhibited by its derivatives, ranging from metabolic disorders to central nervous system conditions and infectious diseases. researchgate.netglobalresearchonline.net

Antidiabetic Activity

Pyrazole derivatives have emerged as significant candidates in the management of diabetes mellitus. researchgate.netbenthamdirect.com They can act as either activators or inhibitors of key enzymes involved in glucose metabolism. researchgate.netbenthamdirect.com For instance, certain pyrazole compounds are activators of glucokinase, while others inhibit enzymes like sodium-glucose co-transporter-2 (SGLT2), dipeptidyl peptidase-4 (DPP-4), and α-glucosidase. researchgate.netbenthamdirect.comfrontiersin.org The inhibition of α-glucosidase, in particular, is an effective strategy for managing type 2 diabetes. frontiersin.org A series of sulfonamide-based acyl pyrazoles demonstrated potent α-glucosidase inhibitory activity, with some compounds showing significantly higher potency than the standard drug, acarbose. frontiersin.org

| Compound Series | Target | Key Findings | Reference |

| Sulfonamide-based acyl pyrazoles (5a-k) | α-glucosidase | Compound 5a (IC50 = 1.13 µM) was 35-fold more potent than acarbose. | frontiersin.org |

| Imidazolylpyrazoles | α-glucosidase | Showed significant inhibitory potential compared to acarbose. | globalresearchonline.net |

| 1,5-diaryl pyrazole derivatives | Hypoglycemic activity | A derivative showed a 60% reduction in plasma glucose. | globalresearchonline.net |

Antidepressant Activity

The potential of pyrazole and pyrazoline (a dihydro derivative of pyrazole) compounds in treating depression has been a subject of considerable research. nih.govnih.govresearchgate.net These compounds have shown efficacy in preclinical models of depression, such as the tail suspension and forced swimming tests. nih.govdu.ac.bd Some pyrazole derivatives have exhibited antidepressant activity comparable to or even exceeding that of standard drugs like imipramine (B1671792) and fluoxetine. nih.govnih.gov The mechanism of action for some of these derivatives is believed to involve the inhibition of monoamine oxidase A (MAO-A), an enzyme that breaks down key neurotransmitters. nih.gov

| Compound Series | Test Model | Key Findings | Reference |

| Diacylhydrazines and pyrazole-tricarbonitriles (4a-d, 5a-d) | Tail suspension test | Compounds 4a and 4b showed activity twice that of imipramine at the same dose. | nih.gov |

| Triazolo-pyrazoline derivatives | Forced swimming & tail suspension tests | Exhibited significant antidepressant effects. | researchgate.net |

| Substituted pyrazolines (3a-f) | Tail suspension & forced swimming tests | Compound 3a showed moderate antidepressant activity compared to imipramine. | du.ac.bd |

Antitubercular Activity

With the rise of drug-resistant tuberculosis, there is an urgent need for new antitubercular agents. nih.gov Pyrazole derivatives have shown significant promise in this area, with numerous synthesized compounds demonstrating potent activity against Mycobacterium tuberculosis (MTB). nih.govjapsonline.comthieme-connect.com Some pyrazole-based compounds have exhibited minimum inhibitory concentrations (MIC) comparable to or better than first-line drugs like isoniazid. thieme-connect.comacs.org Hybrid molecules that combine the pyrazole scaffold with other active pharmacophores, such as triazoles and tetrazoles, are also being explored to enhance antitubercular potency. acs.org

| Compound Series | Target Strain | Key Findings | Reference |

| 3,5-diaryl-4,5-dihydro-1H-pyrazole derivatives (4g, 4h, 4l, 4n, 4o) | M. tuberculosis H37Rv | Showed pronounced activity comparable to isoniazid. Compound 4g was the most potent (MIC = 0.39 µg/ml). | thieme-connect.com |

| Pyrazole carboxamide derivatives (5e, 5g, 5m, 5h) | M. tuberculosis H37Rv | Compounds exhibited significant antitubercular activity with MIC values as low as 3.12 µg/ml. | japsonline.com |

| Pyrazolylpyrazoline-clubbed triazole and tetrazole hybrids (9a-p) | M. tuberculosis H37Rv | Compound 9o showed excellent antitubercular activity. | acs.org |

| Sulfonamide-based pyrazole-pyrazoline hybrids (9g) | M. tuberculosis H37Rv | Compound 9g showed excellent activity with an MIC of 10.2 μg/mL. | acs.org |

Antimalarial Activity

Malaria remains a major global health issue, exacerbated by the emergence of drug-resistant parasites. nih.gov Pyrazole and pyrazoline derivatives have been identified as a privileged scaffold for the development of new antimalarial agents. nih.govmdpi.com Various series of pyrazole compounds have demonstrated significant in vitro activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. mdpi.comnih.gov Some derivatives have shown potency greater than that of established drugs like chloroquine (B1663885) and pyrimethamine. mdpi.com

| Compound Series | Target Strain(s) | Key Findings | Reference |

| 5-anilino-3-(hetero)arylpyrazoles (2b, 2e, 2k, 2l) | D10 (CQ-sensitive), W2 (CQ-resistant) | Showed micromolar IC50 values. Compound 2l was more effective against the resistant strain. | mdpi.com |

| Hydrazine-coupled pyrazole derivatives (13, 14, 15) | Plasmodium berghei | Compounds 14 and 15 displayed promising suppression of parasitemia. | nih.gov |

| Phenyl pyrazoline with propanoyl side chain (IIIb) | P. berghei | Showed the most activity in its series against P. berghei. | aau.edu.et |

Anticonvulsant Activity

Pyrazole derivatives have been investigated for their potential to treat epilepsy. nih.govkarger.com In preclinical models, such as the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, these compounds have shown significant anticonvulsant effects. nih.govnih.gov The activity of some pyrazole derivatives has been found to be comparable to that of established antiepileptic drugs like phenobarbital. jetir.org The unique electronic properties of the pyrazole ring are thought to contribute to its ability to act as a pharmacophore at the relevant receptor sites. researchgate.net

| Compound Series | Test Model | Key Findings | Reference |

| Substituted pyrazoles (7h) | MES and scPTZ | Compound 7h was identified as the most potent anticonvulsant in its series, also showing CNS depressant activity. | nih.govkarger.com |

| Pyrazolone derivatives (11a, 11b, 11d) | PTZ-induced seizures | Exhibited remarkable protective effects, with activity close to phenobarbital. | nih.gov |

Structure-Activity Relationship (SAR) Analyses for Bioactive Pyrazoles

Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective therapeutic agents. nih.govrsc.org For pyrazole derivatives, SAR studies have provided valuable insights into how different substituents on the pyrazole ring influence their biological activities. researchgate.netnih.govnih.gov

For instance, in the context of antidiabetic activity , studies on acyl pyrazole sulfonamides revealed that the nature and position of substituents on the acyl group significantly alter their α-glucosidase inhibitory activity. frontiersin.org A chlorine atom at the para-position of the phenyl ring was found to be the most effective substitution in one study. frontiersin.org

In the development of antitubercular agents , SAR analyses have shown that incorporating specific moieties can enhance activity. For example, the fusion of pyrazole and pyrazoline rings with triazole and tetrazole pharmacophores has been a successful strategy. acs.org Similarly, for antimalarial pyrazoles , the replacement of ester substituents with nitrile groups led to a loss of activity, suggesting the importance of hydrogen-bonding capabilities. researchgate.net

For antidepressant activity , the addition of an N1-acetyl group to the pyrazole nucleus, combined with polar substituents, appeared to improve efficacy in MAO inhibition. nih.gov In the case of cannabinoid receptor antagonists , potent activity was associated with a para-substituted phenyl ring at the C5-position, a carboxamido group at the C3-position, and a 2,4-dichlorophenyl substituent at the N1-position of the pyrazole ring. nih.gov

These SAR studies highlight that the biological profile of a pyrazole derivative is a delicate interplay of its structural features. The ethynylphenyl group in 1-(4-ethynylphenyl)-1H-pyrazole presents a unique feature for exploration. The ethynyl (B1212043) group can act as a hydrogen bond acceptor and participate in various non-covalent interactions within a biological target, potentially offering a unique pharmacological profile that warrants further investigation.

Supramolecular Chemistry and Crystal Engineering of Pyrazole Containing Compounds

Analysis of Hydrogen Bonding Networks

The pyrazole (B372694) moiety is a versatile functional group in crystal engineering due to its capacity to act as both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the sp²-hybridized nitrogen atom). This dual nature allows for the formation of a variety of hydrogen-bonded assemblies, including dimers, trimers, and extended chains or networks. nih.govnih.govnih.gov The specific patterns of these networks are highly dependent on the nature and steric hindrance of the substituents on the pyrazole ring.

The terminal ethynyl (B1212043) group (C≡C-H) on the phenyl ring also introduces the possibility of weaker C-H···π and C-H···N hydrogen bonds. The acidic proton of the ethynyl group can interact with the π-system of the pyrazole or phenyl rings of neighboring molecules, or with the lone pair of the pyrazole nitrogen atom. These weaker interactions, while less dominant than the primary N-H···N bond, can play a significant role in stabilizing the three-dimensional crystal lattice and influencing the relative orientation of the molecules.

Table 1: Potential Hydrogen Bonding Interactions in 1-(4-ethynylphenyl)-1H-pyrazole

| Donor | Acceptor | Type of Interaction |

| Pyrazole N-H | Pyrazole N | Strong, Primary Synthon |

| Ethynyl C-H | Pyrazole Ring (π-system) | Weak, C-H···π |

| Ethynyl C-H | Phenyl Ring (π-system) | Weak, C-H···π |

| Ethynyl C-H | Pyrazole N | Weak, C-H···N |

| Phenyl C-H | Pyrazole N | Weak, C-H···N |

| Pyrazole C-H | Pyrazole N | Weak, C-H···N |

Investigation of π-π Stacking Interactions

The aromatic phenyl and pyrazole rings in this compound provide extensive surfaces for π-π stacking interactions. These interactions, arising from the electrostatic and van der Waals forces between the π-electron clouds of aromatic systems, are a major driving force in the self-assembly of planar molecules. The geometry of π-π stacking can vary, with the most common arrangements being face-to-face and parallel-displaced (offset).

In many aromatic and heteroaromatic systems, a parallel-displaced arrangement is energetically favored over a direct face-to-face stacking due to the minimization of electrostatic repulsion between the electron-rich π-clouds. The extent of the offset and the distance between the stacked rings are influenced by the electronic nature of the substituents. The electron-withdrawing character of the ethynyl group can modulate the quadrupole moment of the phenyl ring, thereby influencing the preferred stacking geometry.

Metal-Assisted Crystal Growth Mechanisms

The pyrazole ring is an effective ligand for a wide range of metal ions. The introduction of metal ions into a solution containing this compound can significantly influence the crystallization process, leading to the formation of metal-organic frameworks (MOFs) or coordination polymers. In these structures, the pyrazole nitrogen atoms coordinate to the metal centers, creating nodes that are linked by the organic ligand to form one-, two-, or three-dimensional networks.

Furthermore, the ethynylphenyl moiety can also participate in coordination to certain metal ions, particularly those with a high affinity for alkynes. This could lead to more complex coordination modes and the formation of novel supramolecular architectures. The choice of metal ion, its coordination geometry, and the reaction conditions (solvent, temperature, etc.) are all critical parameters that can be tuned to control the outcome of the metal-assisted self-assembly process.

Self-Assembly Characteristics and Crystal Packing Influences

The self-assembly of this compound in the solid state is a result of the complex interplay between the various intermolecular forces discussed above. The final crystal packing will represent the thermodynamic minimum, where the enthalpic gain from attractive interactions (hydrogen bonding, π-π stacking, van der Waals forces) is balanced against the entropic cost of ordering.

The shape of the molecule, with its linear ethynylphenyl substituent, will also play a significant role in determining how the molecules pack together. The competition between the formation of strong, directional hydrogen bonds and the less directional but still significant π-π stacking interactions will likely lead to a layered structure. Within a layer, molecules are expected to be held together by N-H···N hydrogen bonds, forming chains or tapes. These layers would then stack on top of each other, with the inter-layer interactions being dominated by π-π stacking between the phenyl and pyrazole rings.

The presence of the terminal alkyne functionality offers a reactive handle for post-synthetic modification through reactions like click chemistry or polymerization, which could be performed on the pre-organized crystalline material. The precise arrangement of the molecules in the crystal, as dictated by the non-covalent interactions, would therefore have a direct impact on the outcome of such solid-state reactions. Understanding the principles of self-assembly for this compound is thus not only of fundamental interest in supramolecular chemistry but also holds potential for the design of functional materials.

Future Research Directions and Emerging Trends in 1 4 Ethynylphenyl 1h Pyrazole Chemistry

Exploration of Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity

The synthesis of functionalized pyrazoles is a primary focus for organic chemists. chim.it Future efforts will likely concentrate on developing more efficient and selective methods for the preparation of 1-(4-ethynylphenyl)-1H-pyrazole and its derivatives. Key areas of exploration include one-pot and multicomponent reactions, which offer the advantage of creating complex molecules from simple precursors in a single step, thereby reducing waste and saving time. researchgate.netmdpi.com For instance, novel one-step methods for constructing fully substituted pyrazoles have been reported, and adapting these to the specific target compound could prove fruitful. nih.gov

Furthermore, achieving high regioselectivity in the synthesis of substituted pyrazoles is a persistent challenge. acs.orgnih.gov Research into regiocontrolled methodologies, perhaps using specific catalysts or reaction conditions, will be crucial for selectively producing desired isomers of this compound derivatives. acs.orgresearchgate.net The development of innovative methods, such as those utilizing visible-light-promoted cascade reactions or novel building blocks like difluoroacetohydrazonoyl bromides, could open new avenues for synthesizing complex pyrazole-based compounds with high yields and precision. mdpi.comresearchgate.net

| Synthetic Strategy | Potential Advantages for this compound Synthesis |

| One-Pot/Multicomponent Reactions | Increased efficiency, reduced waste, and shorter reaction times. researchgate.netmdpi.com |

| Regioselective Synthesis | Control over the substitution pattern on the pyrazole (B372694) ring, leading to specific isomers with desired properties. acs.orgnih.gov |

| Novel Catalytic Systems | Use of metal catalysts or recyclable ionic liquids to enhance reaction rates and facilitate greener processes. nih.govresearchgate.net |

| Flow Chemistry | Improved control over reaction parameters, enhanced safety, and potential for scalability. |

Advanced Computational Design for Tailored Material and Biological Properties

Computational methods are becoming indispensable tools in chemical research. ethz.ch Future work on this compound will undoubtedly leverage advanced computational design to predict and tailor its properties for specific applications. Density Functional Theory (DFT) calculations, for example, can be employed to understand the electronic structure and reactivity of the molecule, aiding in the design of new derivatives with enhanced characteristics. researchgate.net

Molecular docking studies are crucial for predicting the binding affinity of this compound derivatives with biological targets. researchgate.net This in silico screening can prioritize compounds for synthesis, saving significant time and resources in the drug discovery process. mdpi.com For material science applications, computational modeling can help predict the properties of polymers or metal-organic frameworks (MOFs) derived from this ethynylpyrazole unit, guiding the design of materials with specific electronic, optical, or porous properties. researchgate.net

Development of Multifunctional Materials Incorporating Ethynylpyrazole Units

The presence of both a pyrazole ring and a terminal ethynyl (B1212043) group makes this compound an ideal candidate for the development of multifunctional materials. researchgate.netresearchgate.net The ethynyl group can readily participate in polymerization and click chemistry reactions, allowing for its incorporation into a wide range of macromolecular structures.

Future research will likely focus on creating novel polymers and metal-organic frameworks (MOFs). researchgate.net Pyrazole-containing polymers may exhibit interesting photophysical or electronic properties, making them suitable for applications in organic light-emitting diodes (OLEDs) or sensors. researchgate.net MOFs constructed from pyrazole-based ligands have shown promise in gas storage, catalysis, and as supercapacitors. researchgate.net The specific structure of this compound could lead to MOFs with unique porous architectures and functionalities.

| Material Type | Potential Application | Key Feature of this compound |

| Polymers | Organic electronics (OLEDs, OFETs), sensors | The polymerizable ethynyl group and the electronically active pyrazole core. |

| Metal-Organic Frameworks (MOFs) | Gas storage, catalysis, supercapacitors | The coordinating ability of the pyrazole nitrogen atoms and the rigid phenyl-ethynyl linker. researchgate.net |

| Functionalized Surfaces | Biocompatible coatings, smart materials | The ability to attach the molecule to surfaces via the ethynyl group through click chemistry. |

Identification of New Biological Targets and Therapeutic Modalities

Pyrazole derivatives are known to possess a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. nih.govnih.govmdpi.com A significant future research direction will be the identification of new biological targets for this compound and its derivatives.

By creating libraries of related compounds and screening them against various biological targets, researchers can uncover novel therapeutic applications. For instance, pyrazole derivatives have been identified as inhibitors of enzymes like Janus kinases (JAK) and Aurora kinases, which are implicated in cancer and inflammatory diseases. nih.gov Others have shown inhibitory activity against phosphodiesterases, which are relevant targets for inflammatory conditions. nih.gov The unique structure of this compound may allow for interaction with previously unexplored biological pathways, leading to the development of first-in-class therapeutics. The hybridization of the pyrazole scaffold with other pharmacophores is another promising strategy to create multi-target agents. nih.govacs.org

Integration of Green Chemistry Principles in Synthesis and Application Development

The principles of green chemistry are increasingly influencing the design of chemical processes. Future research on this compound will undoubtedly focus on developing more environmentally friendly synthetic routes. This includes the use of recyclable catalysts, such as ionic liquids, to minimize waste. researchgate.net

Solvent-free reaction conditions or the use of greener solvents like water or ethanol (B145695) will also be a key area of investigation. researchgate.net One-pot synthesis, as mentioned earlier, is another green chemistry approach that reduces the number of purification steps and minimizes solvent usage. researchgate.net Beyond synthesis, the development of applications for this compound that are themselves environmentally benign, such as in catalysis or materials with long lifecycles and recyclability, will be an important consideration.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(4-ethynylphenyl)-1H-pyrazole, and how do reaction conditions influence the yield?

- Methodology : The compound is typically synthesized via Sonogashira coupling between 4-iodophenyl-pyrazole derivatives and terminal alkynes. Key factors include:

- Catalyst system : Pd(PPh₃)₂Cl₂/CuI in a 1:2 molar ratio under inert atmosphere to prevent ethynyl group oxidation .

- Solvent optimization : Use of polar aprotic solvents (e.g., THF or acetonitrile) at 60–80°C to balance reactivity and stability .

- Base selection : Triethylamine or K₂CO₃ to deprotonate intermediates and drive the reaction .

- Yield considerations : Contamination by oxidized byproducts (e.g., carbonyls) can reduce yields; inert gas purging and low-temperature storage of intermediates are critical .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound and confirming its structural integrity?

- NMR spectroscopy : ¹H and ¹³C NMR to confirm ethynyl proton absence (δ ~2.5–3.5 ppm for sp-hybridized carbons) and pyrazole ring integrity .

- X-ray crystallography : Resolves crystal packing and dihedral angles between the pyrazole ring and ethynylphenyl group, critical for understanding solid-state reactivity .

- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 209.1) and rule out halogenated impurities .

Advanced Research Questions

Q. How can researchers optimize the introduction of the ethynyl group into the pyrazole ring while minimizing side reactions such as oxidation or polymerization?

- Preventive measures :

- Inert conditions : Use Schlenk lines or gloveboxes to exclude oxygen, coupled with radical inhibitors (e.g., BHT) to suppress polymerization .

- Catalyst tuning : Replace Pd(PPh₃)₂Cl₂ with Pd₂(dba)₃ for higher selectivity in ethynyl coupling .

- Reaction monitoring : Real-time FT-IR to track ethynyl C≡C stretching (~2100 cm⁻¹) and adjust reagent stoichiometry dynamically .

Q. What strategies can be employed to resolve contradictions in reported biological activities of this compound derivatives across different studies?

- Systematic SAR analysis : Compare substituent effects (e.g., 4-fluorophenyl vs. 4-chlorophenyl) on enzyme inhibition using standardized assays (e.g., kinase inhibition profiling) .

- Purity validation : Ensure >98% purity via HPLC-MS to exclude confounding effects from synthetic byproducts .

- Meta-analysis : Cross-reference crystallographic data (e.g., CSD entries) with biological activity to identify structural motifs correlated with efficacy .

Q. How does the electronic nature of substituents on the phenyl ring influence the reactivity of this compound in cross-coupling reactions?

- Electron-withdrawing groups (EWGs) : Fluorine or nitro substituents enhance electrophilicity, accelerating Suzuki-Miyaura coupling but increasing susceptibility to ethynyl oxidation .

- Electron-donating groups (EDGs) : Methoxy groups stabilize intermediates in Click reactions but reduce reaction rates due to steric hindrance .

- Quantitative analysis : Hammett plots (σ⁺ values) correlate substituent effects with reaction kinetics, guiding catalyst selection .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro